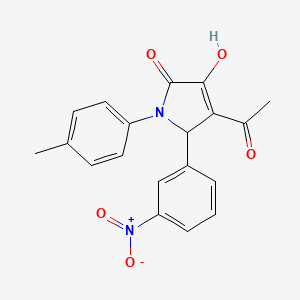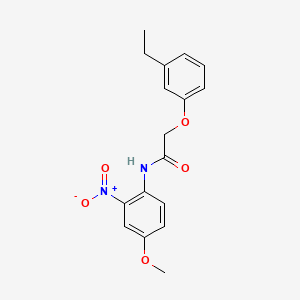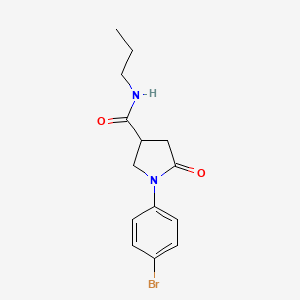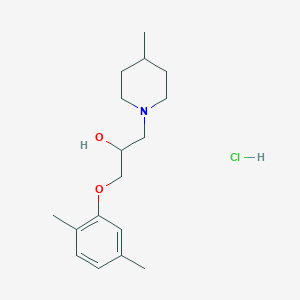![molecular formula C10H22Na3O8P3 B5213407 trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)
Descripción general
Descripción
Trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TDBMP and is a member of the family of phosphonates, which are widely used in various fields of science.
Mecanismo De Acción
The mechanism of action of TDBMP is based on its ability to chelate metal ions. The compound has two phosphonate groups that can bind to metal ions, forming stable complexes. TDBMP can also inhibit the growth of calcium oxalate crystals by binding to calcium ions and preventing them from forming crystals.
Biochemical and Physiological Effects:
TDBMP has been shown to have low toxicity and is not harmful to humans or animals. However, it can cause irritation to the skin and eyes if it comes into contact with them. In addition, TDBMP can affect the growth of certain bacteria and algae, making it useful in the treatment of water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TDBMP in lab experiments are its high solubility in water, low toxicity, and ability to chelate metal ions. However, TDBMP can be expensive and difficult to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of TDBMP in scientific research. One area of interest is the development of new chelating agents for the removal of heavy metals from water. TDBMP has shown promise in this area, but further research is needed to optimize its effectiveness. Another area of interest is the use of TDBMP as a fluorescent probe for the detection of metal ions in biological systems. This could lead to the development of new diagnostic tools for the detection of metal-related diseases. Finally, TDBMP could be used in the development of new drugs for the treatment of kidney stones, as it has been shown to inhibit the growth of calcium oxalate crystals.
Conclusion:
In conclusion, trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate) is a useful compound that has been widely used in scientific research. Its unique properties make it useful as a chelating agent, inhibitor of calcium oxalate crystal growth, and fluorescent probe. While there are some limitations to its use, TDBMP has shown promise in several areas of research, and further studies are needed to fully explore its potential.
Aplicaciones Científicas De Investigación
TDBMP has been widely used in scientific research due to its unique properties. It has been used as a chelating agent for the removal of heavy metals from water. TDBMP has also been used as an inhibitor of calcium oxalate crystal growth, which is a major cause of kidney stones. In addition, TDBMP has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
trisodium;bis[[butoxy(oxido)phosphoryl]methyl]phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25O8P3.3Na/c1-3-5-7-17-20(13,14)9-19(11,12)10-21(15,16)18-8-6-4-2;;;/h3-10H2,1-2H3,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKUYWNHKXZGII-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CP(=O)(CP(=O)([O-])OCCCC)[O-])[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Na3O8P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium;bis[[butoxy(oxido)phosphoryl]methyl]phosphinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)

![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)

